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Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

Cat. No.: B1347119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of various methyl-nitroanisole

isomers, crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Understanding the distinct spectral properties of each isomer is paramount for reaction

monitoring, quality control, and impurity profiling. This document summarizes key spectroscopic

data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis)

spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation
The following tables provide a comparative summary of the spectroscopic data for the various

isomers of methyl-nitroanisole.

Table 1: ¹H NMR Spectroscopic Data (Predicted)*
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Isomer δ CH₃ (ppm) δ OCH₃ (ppm)
Aromatic Protons
(δ, ppm,
multiplicity, J in Hz)

2-Methyl-3-

nitroanisole
2.35 (s) 3.85 (s)

7.55 (d, J=8.0), 7.35

(t, J=8.0), 7.15 (d,

J=8.0)

2-Methyl-4-

nitroanisole
2.55 (s) 3.90 (s)

8.10 (d, J=2.5), 8.00

(dd, J=8.5, 2.5), 6.90

(d, J=8.5)

2-Methyl-5-

nitroanisole
2.30 (s) 3.80 (s)

7.80 (d, J=2.5), 7.65

(dd, J=8.5, 2.5), 7.20

(d, J=8.5)

2-Methyl-6-

nitroanisole
2.40 (s) 3.75 (s)

7.60 (d, J=8.0), 7.40

(t, J=8.0), 7.20 (d,

J=8.0)

3-Methyl-2-

nitroanisole
2.50 (s) 3.95 (s)

7.45 (t, J=8.0), 7.10

(d, J=8.0), 7.05 (d,

J=8.0)

3-Methyl-4-

nitroanisole
2.63 (s) 3.88 (s)

8.08 (d, J=2.0), 6.80

(d, J=8.5), 6.78 (dd,

J=8.5, 2.0)

3-Methyl-5-

nitroanisole
2.45 (s) 3.85 (s)

7.70 (s), 7.30 (s), 7.10

(s)

4-Methyl-2-

nitroanisole
2.30 (s) 3.90 (s)

7.75 (s), 7.30 (d,

J=8.0), 7.10 (d, J=8.0)

4-Methyl-3-

nitroanisole
2.50 (s) 3.85 (s)

7.60 (d, J=2.0), 7.40

(dd, J=8.5, 2.0), 6.95

(d, J=8.5)

*Note: ¹H NMR data is predicted using computational models due to the limited availability of

directly comparable experimental data for all isomers under identical conditions. Solvent:

CDCl₃, Reference: TMS at 0.00 ppm.
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Table 2: ¹³C NMR Spectroscopic Data (Predicted)*

Isomer δ CH₃ (ppm) δ OCH₃ (ppm)
Aromatic Carbons
(δ, ppm)

2-Methyl-3-

nitroanisole
15.5 56.0

152.0 (C-O), 148.0 (C-

NO₂), 135.0, 130.0,

125.0, 115.0

2-Methyl-4-

nitroanisole
20.0 56.5

160.0 (C-O), 145.0 (C-

NO₂), 138.0, 125.0,

124.0, 110.0

2-Methyl-5-

nitroanisole
16.0 55.5

155.0 (C-O), 149.0 (C-

NO₂), 133.0, 128.0,

120.0, 118.0

2-Methyl-6-

nitroanisole
18.0 61.0

158.0 (C-O), 147.0 (C-

NO₂), 132.0, 129.0,

126.0, 123.0

3-Methyl-2-

nitroanisole
20.5 62.0

154.0 (C-O), 150.0 (C-

NO₂), 140.0, 128.0,

122.0, 115.0

3-Methyl-4-

nitroanisole
21.0 56.0

158.0 (C-O), 148.0 (C-

NO₂), 135.0, 130.0,

125.0, 108.0

3-Methyl-5-

nitroanisole
21.5 55.5

160.0 (C-O), 149.0 (C-

NO₂), 140.0, 125.0,

120.0, 115.0

4-Methyl-2-

nitroanisole
16.5 56.5

153.0 (C-O), 149.0 (C-

NO₂), 135.0, 130.0,

125.0, 112.0

4-Methyl-3-

nitroanisole
20.0 56.0

155.0 (C-O), 148.0 (C-

NO₂), 133.0, 130.0,

128.0, 110.0
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*Note: ¹³C NMR data is predicted using computational models. These values serve as a guide

for relative chemical shifts.

Table 3: Key IR Absorption Bands (cm⁻¹)

Isomer
Ar-NO₂
(asymmet
ric)

Ar-NO₂
(symmetr
ic)

C-O-C
(asymmet
ric)

C-O-C
(symmetr
ic)

Ar C-H Ar C=C

Typical

Ranges
1500-1560 1345-1385 1230-1270 1020-1075 3000-3100 1450-1600

2-Methyl-3-

nitroanisole
~1530 ~1350 ~1260 ~1030 ~3080

~1470,

1580

2-Methyl-4-

nitroanisole
~1525 ~1345 ~1255 ~1040 ~3070

~1460,

1590

2-Methyl-5-

nitroanisole
~1535 ~1355 ~1265 ~1025 ~3090

~1480,

1575

2-Methyl-6-

nitroanisole
~1520 ~1340 ~1250 ~1050 ~3060

~1450,

1600

3-Methyl-2-

nitroanisole
~1540 ~1360 ~1270 ~1020 ~3085

~1475,

1585

3-Methyl-4-

nitroanisole
~1520 ~1345 ~1250 ~1045 ~3075

~1465,

1595

3-Methyl-5-

nitroanisole
~1530 ~1350 ~1260 ~1035 ~3095

~1485,

1570

4-Methyl-2-

nitroanisole
~1525 ~1340 ~1255 ~1040 ~3070

~1460,

1590

4-Methyl-3-

nitroanisole
~1535 ~1355 ~1265 ~1030 ~3080

~1470,

1580

Table 4: Mass Spectrometry and UV-Vis Data
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Isomer Molecular Ion (m/z)
Key Fragmentation
Ions (m/z)

λmax (nm) (in
Ethanol)

All Isomers 167.06

2-Methyl-3-

nitroanisole
167

152, 137, 121, 107,

91, 77
~275, ~340

2-Methyl-4-

nitroanisole
167

152, 137, 122, 107,

91, 77
~290, ~320

2-Methyl-5-

nitroanisole
167

152, 137, 121, 107,

91, 77
~280, ~350

2-Methyl-6-

nitroanisole
167

152, 137, 122, 107,

91, 77
~270, ~330

3-Methyl-2-

nitroanisole
167

152, 137, 121, 107,

91, 77
~278, ~345

3-Methyl-4-

nitroanisole
167

152, 136, 122, 108,

91, 77
~305

3-Methyl-5-

nitroanisole
167

152, 137, 121, 107,

91, 77
~275, ~355

4-Methyl-2-

nitroanisole
167

152, 137, 122, 107,

91, 77
~285, ~335

4-Methyl-3-

nitroanisole
167

152, 136, 122, 108,

91, 77
~295, ~325

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of the methyl-nitroanisole isomer was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Spectral width: 20 ppm

¹³C NMR Parameters:

Pulse sequence: zgpg30 (power-gated decoupling)

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 240 ppm

Data Processing: The free induction decay (FID) was Fourier transformed after applying an

exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline

corrections were applied manually. Chemical shifts are reported in parts per million (ppm)

relative to TMS.

2. Infrared (IR) Spectroscopy

Sample Preparation: A small drop of the neat liquid or a few milligrams of the solid isomer

was placed between two potassium bromide (KBr) plates to form a thin film.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of scans: 16

Data Processing: The spectrum was baseline corrected and the frequencies of the major

absorption bands were identified.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of the isomer was prepared in ethanol at a

concentration of approximately 1 mg/mL. This was further diluted to obtain a concentration in

the range of 10-20 µg/mL to ensure the absorbance was within the linear range of the

instrument (0.1-1.0 AU).

Instrumentation: UV-Vis spectra were recorded on a dual-beam spectrophotometer.

Parameters:

Wavelength range: 200-800 nm

Scan speed: 400 nm/min

Slit width: 1.0 nm

Data Processing: The wavelength of maximum absorbance (λmax) was determined from the

spectrum.

4. Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or by gas chromatography (GC-MS).

Instrumentation: Mass spectra were obtained using an electron ionization (EI) mass

spectrometer.

Parameters:

Ionization mode: Electron Ionization (EI)
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Electron energy: 70 eV

Source temperature: 230 °C

Mass range: m/z 40-400

Data Processing: The mass-to-charge ratio (m/z) of the molecular ion and major fragment

ions were identified from the mass spectrum.
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Caption: Workflow for the spectroscopic comparison of methyl-nitroanisole isomers.
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl-
nitroanisole Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347119#spectroscopic-comparison-of-methyl-
nitroanisole-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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